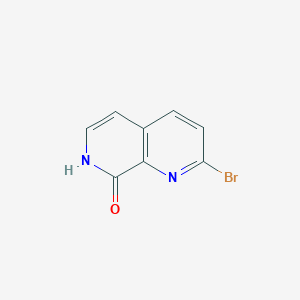

2-Bromo-1,7-naphthyridin-8(7H)-one

Descripción

2-Bromo-1,7-naphthyridin-8(7H)-one is a brominated derivative of 1,7-naphthyridin-8(7H)-one, a bicyclic heteroaromatic compound containing two nitrogen atoms.

Key structural features include:

- A fused bicyclic system with nitrogen atoms at positions 1 and 5.

- A ketone group at position 8, which predominantly exists in the keto tautomeric form in nonhydroxylic solvents .

- Bromine substitution at position 2, which may influence electronic and steric properties.

Propiedades

Fórmula molecular |

C8H5BrN2O |

|---|---|

Peso molecular |

225.04 g/mol |

Nombre IUPAC |

2-bromo-7H-1,7-naphthyridin-8-one |

InChI |

InChI=1S/C8H5BrN2O/c9-6-2-1-5-3-4-10-8(12)7(5)11-6/h1-4H,(H,10,12) |

Clave InChI |

CWAREQUAQJZIFC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=NC2=C1C=CNC2=O)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares 2-bromo-1,7-naphthyridin-8(7H)-one with structurally related brominated and non-brominated naphthyridinones:

Key Observations :

- Bromine substitution at C2 or C3 increases molecular weight comparably (~225 g/mol) but may alter reactivity due to differences in electronic effects (e.g., inductive vs. resonance).

- Halogen position (C2 vs. C3 vs. C5) impacts solubility and bioavailability. For example, 2-bromo derivatives may exhibit lower solubility than 5-bromo analogs due to steric hindrance near the ketone group .

Comparison of Bromination Efficiency :

- 3-Bromo Derivative : Synthesized in high purity (99%) via direct bromination of pyridine precursors, with yields >90% under optimized conditions .

- 5-Bromo Derivative : Requires directed ortho-metalation for regioselective bromination, yielding ~85% purity .

- 2-Bromo Derivative: No direct data available; synthesis likely demands protective group strategies to avoid ketone interference.

Pharmacological and Functional Properties

- Antibacterial Activity : 1,7-Naphthyridin-8(7H)-one exhibits moderate antibacterial effects, attributed to metal-chelation properties. Bromination (e.g., at C2 or C3) may enhance lipophilicity, improving membrane penetration but reducing water solubility .

- Receptor Modulation: Brominated aromatics (e.g., 2-bromo-1,3-dimethylbenzene) show cut-off effects in GABAA receptor potentiation at solubility thresholds of 0.10–0.46 mmol/L . While naphthyridinones are unstudied in this context, bromine’s electron-withdrawing effects could modulate receptor affinity.

- Thermal Stability : 3-Bromo-1,7-naphthyridin-8(7H)-one has a predicted boiling point of 468.9°C, suggesting high thermal stability suitable for high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.